Cas no 91652-78-7 (Senkyunolide C)

Senkyunolide C structure
Senkyunolide C structure
Product Name:Senkyunolide C
N.o CAS:91652-78-7
MF:C12H12O3
MW:204.221883773804
CID:1080925
PubChem ID:642374
Update Time:2025-06-08

Senkyunolide C Propriedades químicas e físicas

Nomes e Identificadores

    • Senkyunolide C
    • 5-hydroxy-3-butylidenephthalide
    • senkyunolide-C
    • (3Z)-3-Butylidene-5-hydroxy-1(3H)-isobenzofuranone
    • [ "" ]
    • (3Z)-3-Butylidene-5-hydroxy-1(3H)-isobenzofuranone (ACI)
    • 1(3H)-Isobenzofuranone, 3-butylidene-5-hydroxy-, (Z)- (ZCI)
    • SCHEMBL2639883
    • CS-0016689
    • Sekyuolide C
    • 1(3H)-isobenzofuranone, 3-butylidene-5-hydroxy-, (3Z)-
    • 91652-78-7
    • (Z)-5-Hydroxy-3-butylidene-phthalide
    • AKOS032949102
    • (3Z)-3-butylidene-5-hydroxy-2-benzofuran-1(3H)-one
    • (3Z)-3-butylidene-5-hydroxy-2-benzofuran-1-one
    • SenkyunolideC
    • InChI=1/C12H12O3/c1-2-3-4-11-10-7-8(13)5-6-9(10)12(14)15-11/h4-7,13H,2-3H2,1H3/b11-4
    • HY-N1285
    • DA-67541
    • 3-[(Z)-Butylidene]-5-hydroxyisobenzofuran-1(3H)-one
    • CHEBI:228936
    • (3Z)-3-butylidene-5-hydroxy-2-benzouran-1-one
    • Inchi: 1S/C12H12O3/c1-2-3-4-11-10-7-8(13)5-6-9(10)12(14)15-11/h4-7,13H,2-3H2,1H3/b11-4-
    • Chave InChI: NRENRLOUWSVYIA-WCIBSUBMSA-N
    • SMILES: C(=C1/OC(=O)C2C=CC(=CC/1=2)O)/CCC

Propriedades Computadas

  • Massa Exacta: 204.07900
  • Massa monoisotópica: 204.078644241g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 15
  • Contagem de Ligações Rotativas: 2
  • Complexidade: 283
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 1
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 2.8
  • Superfície polar topológica: 46.5Ų

Propriedades Experimentais

  • Cor/Forma: Powder
  • Densidade: 1.319±0.06 g/cm3 (20 ºC 760 Torr),
  • Ponto de ebulição: 387.1±42.0 °C at 760 mmHg
  • Ponto de Flash: 171.7±20.7 °C
  • Solubilidade: 几乎不溶 (0.098 g/L) (25 ºC),
  • PSA: 46.53000
  • LogP: 2.70360
  • Pressão de vapor: 0.0±0.9 mmHg at 25°C

Senkyunolide C Informações de segurança

Senkyunolide C Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S18170-5 mg
Senkyunolide C
91652-78-7
5mg
¥4000.0 2021-09-07
TargetMol Chemicals
TN5812-5 mg
Senkyunolide C
91652-78-7 98%
5mg
¥ 3,230 2023-07-10
TargetMol Chemicals
TN5812-1 mL * 10 mM (in DMSO)
Senkyunolide C
91652-78-7 98%
1 mL * 10 mM (in DMSO)
¥ 3330 2023-09-15
TargetMol Chemicals
TN5812-5mg
Senkyunolide C
91652-78-7
5mg
¥ 3230 2024-07-19
A2B Chem LLC
AH97262-5mg
Senkyunolide C
91652-78-7 94.0%
5mg
$577.00 2024-07-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1086541-5mg
Senkyunolide C
91652-78-7 98%
5mg
¥2214.00 2024-04-25
TargetMol Chemicals
TN5812-1 ml * 10 mm
Senkyunolide C
91652-78-7
1 ml * 10 mm
¥ 3330 2024-07-19

Senkyunolide C Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Boron tribromide Solvents: Dichloromethane
Referência
Efficient synthesis of hydroxyphthalides
Ogawa, Yoshimitsu; et al, Heterocycles, 1994, 39(1), 47-50

Método de produção 2

Condições de reacção
Referência
Method for producing 3-(lower alkylidene)phthalide derivative by rearrangement of 1-(1-lower alkenyl)phthalide derivative
, Japan, , ,

Método de produção 3

Condições de reacção
1.1 Catalysts: Silver Solvents: Dimethylformamide
2.1 Reagents: Boron tribromide Solvents: Dichloromethane
2.2 Solvents: Water
Referência
Regioselective synthesis of natural and unnatural (Z)-3-(1-alkylidene)phthalides and 3-substituted isocoumarins starting from methyl 2-hydroxybenzoates
Bellina, Fabio; et al, Tetrahedron, 2000, 56(16), 2533-2545

Método de produção 4

Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide
1.2 -
2.1 Reagents: 1,1-Bis(diphenylphosphino)ferrocene Catalysts: Bis(dibenzylideneacetone)palladium Solvents: Dimethylformamide
3.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Water
3.2 Reagents: Sulfuric acid
4.1 Catalysts: Silver Solvents: Dimethylformamide
5.1 Reagents: Boron tribromide Solvents: Dichloromethane
5.2 Solvents: Water
Referência
Regioselective synthesis of natural and unnatural (Z)-3-(1-alkylidene)phthalides and 3-substituted isocoumarins starting from methyl 2-hydroxybenzoates
Bellina, Fabio; et al, Tetrahedron, 2000, 56(16), 2533-2545

Método de produção 5

Condições de reacção
1.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  -30 °C → rt; overnight, rt
Referência
Stereoselective synthesis of (Z)-3-ylidenephthalides via AlCl3-mediated cyclization with 2-acylbenzoic acids
Wang, Xujie; et al, Tetrahedron Letters, 2020, 61(14),

Método de produção 6

Condições de reacção
1.1 Reagents: Boron tribromide Solvents: Dichloromethane
1.2 Solvents: Water
Referência
Regioselective synthesis of natural and unnatural (Z)-3-(1-alkylidene)phthalides and 3-substituted isocoumarins starting from methyl 2-hydroxybenzoates
Bellina, Fabio; et al, Tetrahedron, 2000, 56(16), 2533-2545

Método de produção 7

Condições de reacção
Referência
A convenient approach for synthesis of (Z)-3-butylidenephthalide derivatives
Li, Shaobai; et al, Synthetic Communications, 1997, 27(10), 1783-1791

Método de produção 8

Condições de reacção
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Benzene
2.1 Reagents: Boron tribromide Solvents: Dichloromethane
Referência
Efficient synthesis of hydroxyphthalides
Ogawa, Yoshimitsu; et al, Heterocycles, 1994, 39(1), 47-50

Método de produção 9

Condições de reacção
1.1 Catalysts: Aluminum chloride Solvents: Acetonitrile ;  10 h, 60 °C
2.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  -30 °C → rt; overnight, rt
Referência
Stereoselective synthesis of (Z)-3-ylidenephthalides via AlCl3-mediated cyclization with 2-acylbenzoic acids
Wang, Xujie; et al, Tetrahedron Letters, 2020, 61(14),

Método de produção 10

Condições de reacção
1.1 Reagents: Butyllithium ,  N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran
1.2 -
1.3 Reagents: Sodium hydroxide
2.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Benzene
3.1 Reagents: Boron tribromide Solvents: Dichloromethane
Referência
Efficient synthesis of hydroxyphthalides
Ogawa, Yoshimitsu; et al, Heterocycles, 1994, 39(1), 47-50

Método de produção 11

Condições de reacção
1.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Water
1.2 Reagents: Sulfuric acid
2.1 Catalysts: Silver nitrate Solvents: Acetone
3.1 Reagents: Boron tribromide Solvents: Dichloromethane
3.2 Solvents: Water
Referência
Regioselective synthesis of natural and unnatural (Z)-3-(1-alkylidene)phthalides and 3-substituted isocoumarins starting from methyl 2-hydroxybenzoates
Bellina, Fabio; et al, Tetrahedron, 2000, 56(16), 2533-2545

Método de produção 12

Condições de reacção
1.1 Reagents: 1,1-Bis(diphenylphosphino)ferrocene Catalysts: Bis(dibenzylideneacetone)palladium Solvents: Dimethylformamide
2.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Water
2.2 Reagents: Sulfuric acid
3.1 Catalysts: Silver nitrate Solvents: Acetone
4.1 Reagents: Boron tribromide Solvents: Dichloromethane
4.2 Solvents: Water
Referência
Regioselective synthesis of natural and unnatural (Z)-3-(1-alkylidene)phthalides and 3-substituted isocoumarins starting from methyl 2-hydroxybenzoates
Bellina, Fabio; et al, Tetrahedron, 2000, 56(16), 2533-2545

Método de produção 13

Condições de reacção
1.1 Reagents: Ethylmagnesium bromide Solvents: Dimethylformamide
1.2 Reagents: Zinc chloride Solvents: Dimethylformamide
2.1 Reagents: 1,1-Bis(diphenylphosphino)ferrocene Catalysts: Bis(dibenzylideneacetone)palladium Solvents: Dimethylformamide
3.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Water
3.2 Reagents: Sulfuric acid
4.1 Catalysts: Silver Solvents: Dimethylformamide
5.1 Reagents: Boron tribromide Solvents: Dichloromethane
5.2 Solvents: Water
Referência
Regioselective synthesis of natural and unnatural (Z)-3-(1-alkylidene)phthalides and 3-substituted isocoumarins starting from methyl 2-hydroxybenzoates
Bellina, Fabio; et al, Tetrahedron, 2000, 56(16), 2533-2545

Senkyunolide C Raw materials

Senkyunolide C Preparation Products

Fornecedores recomendados
Changzhou Guanjia Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Changzhou Guanjia Chemical Co., Ltd
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
TAIXING JOXIN BIO-TEC CO.,LTD.
Amadis Chemical Company Limited
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Amadis Chemical Company Limited
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Jinta Yudi Pharmaceutical Technology Co., Ltd.